1-(3-chloro-2-methoxypyridin-4-yl)-3-(dimethylamino)propan-1-one hydrochloride
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Overview
Description
1-(3-chloro-2-methoxypyridin-4-yl)-3-(dimethylamino)propan-1-one hydrochloride is a synthetic organic compound It is characterized by the presence of a pyridine ring substituted with chlorine and methoxy groups, as well as a dimethylamino group attached to a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-2-methoxypyridin-4-yl)-3-(dimethylamino)propan-1-one hydrochloride typically involves multi-step organic reactions. One common approach is to start with the chlorination of 2-methoxypyridine, followed by the introduction of the dimethylamino group through a nucleophilic substitution reaction. The final step involves the formation of the propanone moiety, which can be achieved through various carbonylation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimized reaction conditions, including temperature, pressure, and the use of catalysts, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(3-chloro-2-methoxypyridin-4-yl)-3-(dimethylamino)propan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
1-(3-chloro-2-methoxypyridin-4-yl)-3-(dimethylamino)propan-1-one hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-chloro-2-methoxypyridin-4-yl)-3-(dimethylamino)propan-1-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-chloro-2-methoxypyridin-4-yl)-3-(dimethylamino)propan-1-one
- 1-(3-chloro-2-methoxypyridin-4-yl)-3-(methylamino)propan-1-one
- 1-(3-chloro-2-methoxypyridin-4-yl)-3-(ethylamino)propan-1-one
Uniqueness
1-(3-chloro-2-methoxypyridin-4-yl)-3-(dimethylamino)propan-1-one hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
2680533-53-1 |
---|---|
Molecular Formula |
C11H16Cl2N2O2 |
Molecular Weight |
279.2 |
Purity |
95 |
Origin of Product |
United States |
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